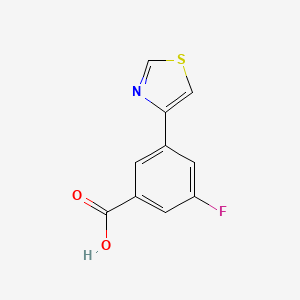![molecular formula C13H17N3 B15262279 4-[(Piperazin-1-yl)methyl]-1H-indole](/img/structure/B15262279.png)
4-[(Piperazin-1-yl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Piperazin-1-yl)methyl]-1H-indole is a compound that features a piperazine ring attached to an indole moiety via a methylene bridge. This structure is significant due to the biological activities associated with both the piperazine and indole components. Piperazine derivatives are known for their wide range of pharmacological activities, while indole derivatives are prominent in medicinal chemistry for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperazin-1-yl)methyl]-1H-indole typically involves the reaction of 1H-indole with piperazine in the presence of a suitable methylene donor. One common method is the Mannich reaction, where formaldehyde is used as the methylene donor. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Piperazin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated or nitrated indole derivatives[][5].
Scientific Research Applications
4-[(Piperazin-1-yl)methyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(Piperazin-1-yl)methyl]-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with receptors and enzymes through π-π stacking and hydrogen bonding, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)piperazin-1-yl)]methyl-1H-indole
- 2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole
- 4-[(Cyclopropanecarbonyl)piperazin-1-yl)methyl]-1H-indole
Uniqueness
4-[(Piperazin-1-yl)methyl]-1H-indole is unique due to its specific combination of the indole and piperazine moieties, which confer a distinct set of biological activities. The methylene bridge linking the two components allows for a flexible structure that can interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(piperazin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-2-11(10-16-8-6-14-7-9-16)12-4-5-15-13(12)3-1/h1-5,14-15H,6-10H2 |
InChI Key |
COUJQDCXQPRAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


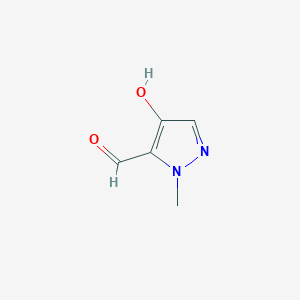

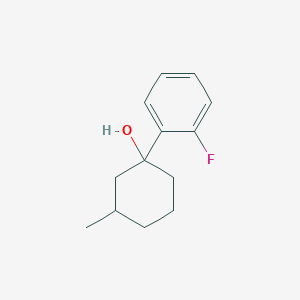
![1-[4-(3-Aminobenzenesulfonyl)phenyl]ethan-1-one](/img/structure/B15262229.png)
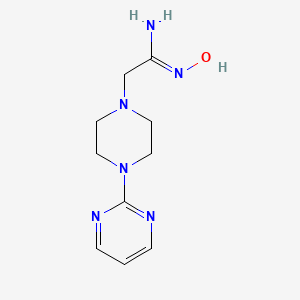
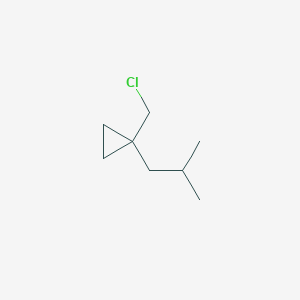

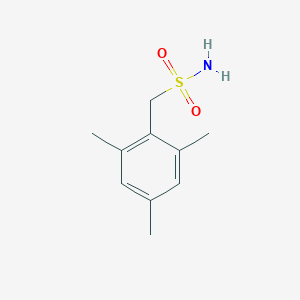

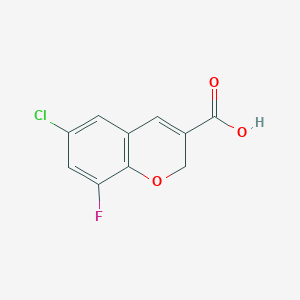
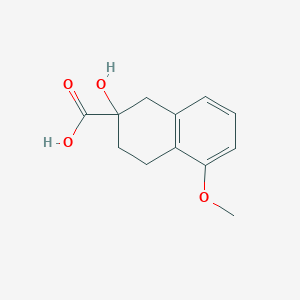
![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15262274.png)
